molecular formula C16H16Br2 B14360451 2,2'-Bis(bromomethyl)-6,6'-dimethyl-1,1'-biphenyl CAS No. 93010-59-4

2,2'-Bis(bromomethyl)-6,6'-dimethyl-1,1'-biphenyl

Cat. No.: B14360451
CAS No.: 93010-59-4
M. Wt: 368.11 g/mol
InChI Key: AJXVPMHBXYMYIJ-UHFFFAOYSA-N
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Description

2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl is a brominated organic compound with the molecular formula C16H16Br2. This compound is characterized by the presence of two bromomethyl groups and two methyl groups attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl typically involves the bromination of 6,6’-dimethyl-1,1’-biphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of hydroxymethyl or aminomethyl derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dimethyl derivatives.

Scientific Research Applications

2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include alkylation of DNA, proteins, and other cellular components, which can result in changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(bromomethyl)-1,1’-biphenyl: Lacks the methyl groups present in 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl.

    2,2’-Bis(bromomethyl)-1,3-propanediol: Contains hydroxyl groups instead of the biphenyl structure.

    Pentaerythritol tetrabromide: Contains four bromomethyl groups attached to a central carbon atom.

Uniqueness

2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl is unique due to its specific biphenyl structure with bromomethyl and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be suitable.

Properties

CAS No.

93010-59-4

Molecular Formula

C16H16Br2

Molecular Weight

368.11 g/mol

IUPAC Name

1-(bromomethyl)-2-[2-(bromomethyl)-6-methylphenyl]-3-methylbenzene

InChI

InChI=1S/C16H16Br2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-8H,9-10H2,1-2H3

InChI Key

AJXVPMHBXYMYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CBr)C2=C(C=CC=C2CBr)C

Origin of Product

United States

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